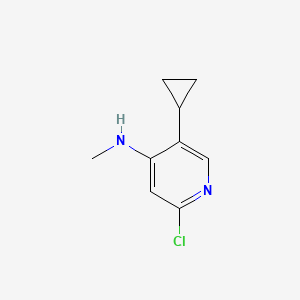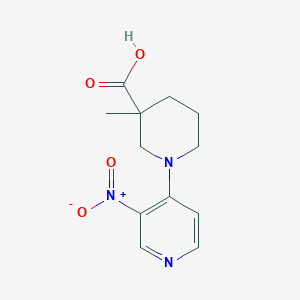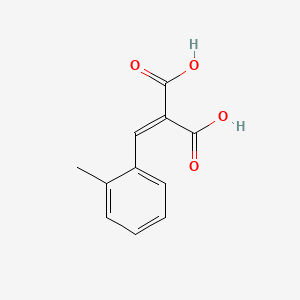
2-Methylbenzylidenemalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzylidenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a benzylidene group substituted with a methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzylidenemalonic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzylidenemalonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of 2-(2-methylbenzyl)malonic acid.
Substitution: Formation of substituted benzylidene derivatives
Scientific Research Applications
2-Methylbenzylidenemalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methylbenzylidenemalonic acid involves its interaction with various molecular targets. The benzylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Uniqueness
2-Methylbenzylidenemalonic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity compared to other malonic acid derivatives.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C11H10O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
ZXCRUOKKEYFRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
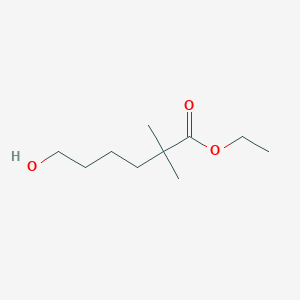
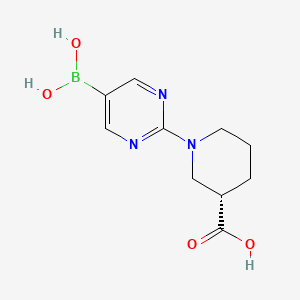
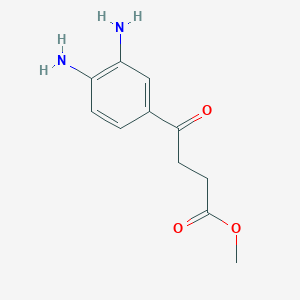
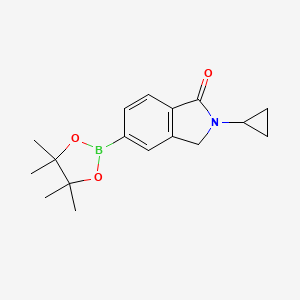
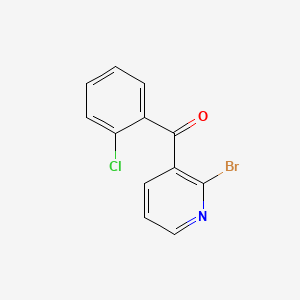
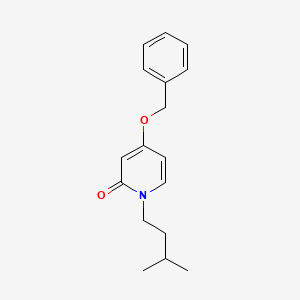
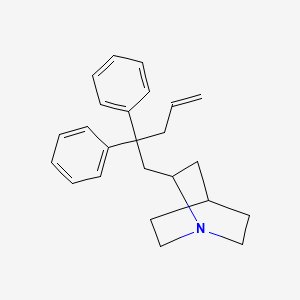
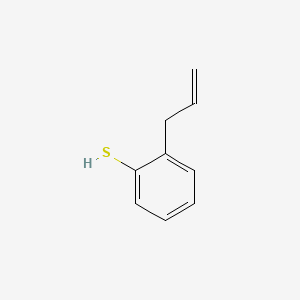
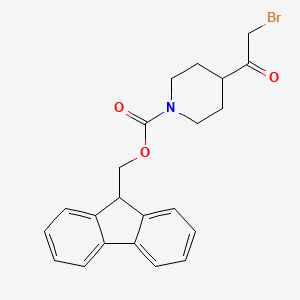
![(4-Chlorophenyl)-(1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine](/img/structure/B8368409.png)
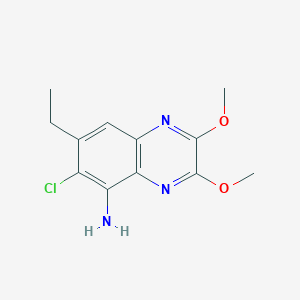
![6-(3,5-Dimethylphenyl)sulfanyl-5-ethyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]pyrimidine-2,4-dione](/img/structure/B8368415.png)
